molecular formula C9H5ClN2 B1593436 7-chloro-1H-indole-3-carbonitrile CAS No. 948015-64-3

7-chloro-1H-indole-3-carbonitrile

Cat. No. B1593436
CAS RN: 948015-64-3
M. Wt: 176.6 g/mol
InChI Key: OEVSYHNNZOKQFD-UHFFFAOYSA-N
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Description

7-chloro-1H-indole-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a cyano group (-CN) and a chlorine atom (-Cl) attached to the indole ring. In

Scientific Research Applications

Pharmaceutical Synthesis

7-chloro-1H-indole-3-carbonitrile serves as a precursor in the synthesis of various biologically active molecules. Its structure is pivotal in creating compounds that exhibit a range of pharmacological activities, such as antioxidant , antibiotic , anti-inflammatory , and anticancer properties . The indole nucleus, in particular, is a common framework found in many natural products, including indole alkaloids and compounds derived from fungal and marine organisms .

Multicomponent Reactions (MCRs)

This compound is utilized in MCRs, which are sustainable strategies that combine multiple starting materials to form complex molecules in a single step . These reactions are high-yielding, time-efficient, and cost-effective, aligning with green chemistry principles. They are significant in medicinal and pharmaceutical chemistry for the synthesis of diverse functional groups and heterocyclic compounds .

Biological Activity Modulation

Indole derivatives, including those derived from 7-chloro-1H-indole-3-carbonitrile, are known for their wide range of biological activities. They can act as protein kinase inhibitors and have shown potential as anti-HIV agents . The modification of the indole structure allows for the development of new molecules with targeted biological activities.

Chemical Precursor for Heterocycles

The inherent functional groups of 7-chloro-1H-indole-3-carbonitrile facilitate C–C and C–N coupling reactions, making it an efficient chemical precursor for generating heterocyclic derivatives such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These heterocycles are essential in the development of new pharmaceuticals.

Glycogen Synthase Kinase 3β (GSK-3) Inhibitors

Researchers use 7-chloro-1H-indole-3-carbonitrile in the synthesis of inhibitors for GSK-3, a protein kinase implicated in various diseases, including Alzheimer’s and bipolar disorder . The ability to inhibit GSK-3 can lead to the development of therapeutic agents for these conditions.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors

This compound is also instrumental in creating IMPDH inhibitors, which have applications in antiviral therapies, particularly in the treatment of hepatitis C . IMPDH is an enzyme critical for the proliferation of lymphocytes, and its inhibition can have immunosuppressive effects.

HIV-1 Integrase Inhibitors

7-chloro-1H-indole-3-carbonitrile is used in the synthesis of HIV-1 integrase inhibitors, which are a class of antiretroviral drugs used to treat HIV infection . These inhibitors prevent the integration of viral DNA into the host genome, a crucial step in the viral replication cycle.

Agricultural Chemistry

While not directly related to 7-chloro-1H-indole-3-carbonitrile, its indole derivatives, such as indole-3-acetic acid, play a role in plant growth as hormones produced by the degradation of tryptophan in higher plants . This highlights the versatility of indole compounds in both pharmaceutical and agricultural applications.

properties

IUPAC Name

7-chloro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVSYHNNZOKQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650686
Record name 7-Chloro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

948015-64-3
Record name 7-Chloro-1H-indole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948015-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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